molecular formula C23H25N3OS B2987585 1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-49-2

1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2987585
CAS RN: 393824-49-2
M. Wt: 391.53
InChI Key: QCRSQPMJMJIPCU-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a phenethyl group, a pyrrolopyrazine group, and a carbothioamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy group might undergo reactions typical of ethers, while the carbothioamide group might undergo reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Crystal Structure and Synthesis Methods

  • Crystal Structure Studies and Hirshfeld Surface Analysis : A compound structurally related to the queried chemical was synthesized and analyzed using single crystal X-ray diffraction, highlighting the significance of intermolecular interactions and crystal packing in determining molecular stability and reactivity (Kumara et al., 2017).
  • Formation from Simple Precursors : Research has shown how cyclocondensation reactions involving similar compounds can lead to the formation of pyrazole derivatives, demonstrating the versatility of these compounds in organic synthesis (Mahesha et al., 2021).

Biological Activities

  • Cytotoxicity and Anticancer Activity : Some derivatives structurally related to the queried compound have been synthesized and evaluated for their cytotoxic activity against cancer cells, indicating the potential of such compounds in medicinal chemistry (Hassan et al., 2014).
  • Antidepressant Activity : Another study explored the antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, revealing that these compounds may have therapeutic applications in mental health (Mathew et al., 2014).

Molecular Interactions

  • Intermolecular Interactions in Cocrystals : Research into multicomponent crystals of related compounds has offered insights into hydrogen bonding and molecular interactions, which are crucial for understanding the properties and reactivity of such molecules (Kariuki et al., 2022).

Mechanism of Action

Target of Action

Pyrrolopyrazine derivatives have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets kinases, it could affect signal transduction pathways. If it targets antimicrobial proteins, it could affect the pathways involved in microbial growth and survival .

Pharmacokinetics

In silico studies suggest that the compound may have favorable adme properties . The impact of these properties on the compound’s bioavailability would depend on various factors, including the route of administration and the physiological condition of the patient.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if the compound has antimicrobial activity, it could lead to the death of microbial cells. If it has anti-inflammatory activity, it could reduce inflammation in the body .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the physiological condition of the patient, including factors such as age, sex, genetic factors, and the presence of other diseases, can also influence the compound’s action and efficacy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on improving its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-27-20-11-9-19(10-12-20)22-21-8-5-15-25(21)16-17-26(22)23(28)24-14-13-18-6-3-2-4-7-18/h2-12,15,22H,13-14,16-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRSQPMJMJIPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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